Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui
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Overview
Description
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the acetylation of a precursor molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui can be compared with other acetylated compounds such as N-Acetylcysteine and N-Acetylserotonin. These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more applications and benefits of this intriguing compound.
Properties
CAS No. |
122037-04-1 |
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Molecular Formula |
C20H35NO12 |
Molecular Weight |
481.495 |
IUPAC Name |
N-[(2R,3S,4S,6S)-6-[(2R,3S,4R,5R)-4,5-dihydroxy-1-oxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C20H35NO12/c1-7(23)14(25)19(33-13-5-11(21-10(4)24)15(26)8(2)30-13)12(6-22)32-20-18(29)17(28)16(27)9(3)31-20/h6-9,11-20,23,25-29H,5H2,1-4H3,(H,21,24)/t7-,8-,9-,11+,12+,13+,14-,15-,16-,17+,18-,19-,20+/m1/s1 |
InChI Key |
MLGMZDTUNOYOGF-NVQICSPVSA-N |
SMILES |
CC1C(C(CC(O1)OC(C(C=O)OC2C(C(C(C(O2)C)O)O)O)C(C(C)O)O)NC(=O)C)O |
Origin of Product |
United States |
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